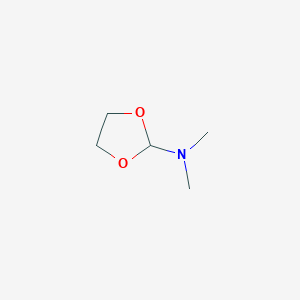
2-Amino-3-methyl-1-butanol
説明
2-Amino-3-methyl-1-butanol is a compound that has been studied for its unique properties and potential applications in various fields of chemistry. The compound's structure allows for the formation of hydrogen bonds, which can be effective in discriminating between enantiomers when in a protonated state, as seen in the study of its complex with hydrogen tartrate ions and water molecules . This characteristic is particularly important in the field of chiral chemistry, where the separation of enantiomers is crucial for the synthesis of chiral intermediates and pharmaceuticals.
Synthesis Analysis
The synthesis of derivatives of 2-amino-3-methyl-1-butanol has been explored in the literature. For instance, the synthesis of R-2-amino-3-methyl-1,1-diphenyl-1-butanol involves a multi-step process starting with R-valine, which undergoes esterification and CBZ protection, followed by catalytic hydrogenation to yield the final product with an overall yield of 58% . This process highlights the compound's versatility and its potential as a catalyst in the synthesis of chiral intermediates.
Molecular Structure Analysis
The molecular structure of 2-amino-3-methyl-1-butanol and its derivatives plays a significant role in their chemical behavior. The presence of the N-C-C-O fragment in the cationic form of the compound is common and leads to a conformation that separates its hydrophilic and hydrophobic parts . This separation is crucial for the compound's ability to form specific hydrogen-bond systems, which are essential for its enantioselective properties.
Chemical Reactions Analysis
The reactivity of 2-amino-3-methyl-1-butanol derivatives has been demonstrated through various chemical reactions. For example, the synthesis of methyl 3-amino-4-carbomyl-2-cyano-2-butenoate, classified as a dimer of methyl cyanoacetate and cyanoacetamide, involves ammonolysis with dimethylamine and anilines . This compound's amides and anilides exhibit hindered rotation due to hydrogen bonds, which is indicative of the compound's ability to form stable structures with specific configurations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-3-methyl-1-butanol are influenced by its chiral nature. Studies have shown that chirality plays a significant role in the competition between intermolecular and intramolecular hydrogen bonds, as evidenced in the jet-cooled complexes of 2-amino-1-butanol with other chiral alcohols . The homochiral and heterochiral complexes exhibit different types of structures and vibrational spectra, which can be rationalized by the shift in electron density transfer along the hydrogen bond. This sensitivity to chirality is a key aspect of the compound's physical and chemical behavior.
科学的研究の応用
Biofuel Production
2-Amino-3-methyl-1-butanol and its isomers, like 2-methyl-1-butanol and 3-methyl-1-butanol, are gaining attention in the field of biofuel production. These compounds, found as by-products of microbial fermentations, show potential as biofuels. Significant research has gone into enhancing the production efficiency of these isomers through metabolic engineering in microorganisms. For instance, studies have demonstrated the engineering of Escherichia coli and Corynebacterium glutamicum strains to increase the production of these isomers, showing promise for sustainable biofuel production (Cann & Liao, 2009), (Connor & Liao, 2008), (Vogt et al., 2016).
Chemical Synthesis and Polymorphism
In the field of chemical synthesis, 2-Amino-3-methyl-1-butanol and related compounds have been studied for their hydrogen bonding and polymorphism properties. Research involving their interaction with quinaldinic acid has revealed distinct hydrogen bonding and π∙∙∙π stacking interactions, indicating their potential in chemical synthesis and material science applications (Podjed & Modec, 2022).
Solvent Characteristics and Environmental Impact
2-Amino-3-methyl-1-butanol and its derivatives are also studied for their solvent characteristics. Research includes understanding the solubility of these compounds in different solvents and their environmental impact. For example, studies have examined the reaction kinetics and products of these compounds when interacting with OH radicals, providing insights into their behavior as solvents in various industrial applications (Aschmann et al., 2011).
Application in Biocatalysis
In biocatalysis, 2-Amino-3-methyl-1-butanol plays a role as an intermediate in the biosynthesis of chiral compounds. For instance, research has been done on the efficient biosynthesis of (R)-3-amino-1-butanol, a key intermediate in the treatment of HIV/AIDS, using novel transaminases from Actinobacteria sp. This showcases the compound's relevance in pharmaceutical synthesis (Tang et al., 2019).
Combustion and Fuel Research
Lastly, 2-Amino-3-methyl-1-butanol isomers have been extensively studied in combustion and fuel research. Understanding the combustion characteristics of these compounds is crucial for their application as biofuels. Research includes experimental and modeling studies of their combustion in various conditions, providing valuable data for the development of biofuels (Park et al., 2015).
Safety And Hazards
特性
IUPAC Name |
2-amino-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYYWIJOWOLJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862814 | |
| Record name | (+/-)-Valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-1-butanol | |
CAS RN |
16369-05-4, 473-75-6, 2026-48-4 | |
| Record name | (±)-Valinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16369-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valinol, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002026484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valinol, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016369054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Valinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-Valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2-amino-3-methylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-2-amino-3-methylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Valinol, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4FX82ATU2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















